An In-depth Technical Guide to the Synthesis and Characterization of 6-(Oxetan-3-YL)-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Oxetan-3-YL)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Oxetan-3-YL)-1H-indole. This molecule is of significant interest in medicinal chemistry and drug development due to the incorporation of an oxetane ring, a motif known to improve physicochemical and pharmacokinetic properties of drug candidates. This guide details a proposed synthetic route, experimental protocols, and a complete characterization workflow.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the 6-position of the indole ring offers a vector for modifying biological activity and pharmacokinetic profiles. The oxetane moiety is increasingly utilized as a versatile building block in drug design. Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor, while improving metabolic stability and aqueous solubility, make it an attractive substituent. The combination of these two pharmacophores in 6-(Oxetan-3-YL)-1H-indole presents a promising scaffold for the development of new therapeutic agents.
Proposed Synthesis
A highly efficient and widely applicable method for the formation of C(sp²)-C(sp³) bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is proposed for the synthesis of 6-(Oxetan-3-YL)-1H-indole, starting from commercially available 6-bromo-1H-indole and (oxetan-3-yl)boronic acid. The reaction is anticipated to proceed under mild conditions with good to excellent yields.
The proposed reaction scheme is as follows:
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 6-(Oxetan-3-YL)-1H-indole.
Experimental Protocols
3.1. Synthesis of 6-(Oxetan-3-YL)-1H-indole
This protocol is based on established Suzuki-Miyaura coupling procedures for indole derivatives.[1][2][3]
Materials:
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6-Bromo-1H-indole
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(Oxetan-3-yl)boronic acid
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 eq), (oxetan-3-yl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
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Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
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Stir the reaction mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(Oxetan-3-YL)-1H-indole.
3.2. Characterization Workflow
The following workflow is recommended for the structural elucidation and purity assessment of the synthesized 6-(Oxetan-3-YL)-1H-indole.
Caption: A general workflow for the characterization of 6-(Oxetan-3-YL)-1H-indole.
Characterization Data
The following tables summarize the expected and calculated characterization data for 6-(Oxetan-3-YL)-1H-indole.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Exact Mass | 173.0841 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Boiling Point | 364.5 ± 22.0 °C (Predicted)[4] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted)[4] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indole) | ~11.0 | s | - |
| H-2 | ~7.3 | t | ~2.5 |
| H-4 | ~7.5 | d | ~8.2 |
| H-5 | ~6.9 | dd | ~8.2, ~1.5 |
| H-7 | ~7.2 | s | - |
| H-3' (oxetane) | ~4.0-4.2 | m | - |
| H-2', H-4' (oxetane) | ~4.8-5.0 | t | ~6.5 |
| H-2', H-4' (oxetane) | ~4.6-4.8 | t | ~6.0 |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~124.0 |
| C-3 | ~101.5 |
| C-3a | ~127.0 |
| C-4 | ~120.0 |
| C-5 | ~118.0 |
| C-6 | ~130.0 |
| C-7 | ~110.0 |
| C-7a | ~137.0 |
| C-3' (oxetane) | ~35.0 |
| C-2', C-4' (oxetane) | ~78.0 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 174.0919 |
| [M+Na]⁺ | 196.0738 |
| [M-H]⁻ | 172.0762 |
Table 5: Proposed HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Applications in Drug Development
The title compound, 6-(Oxetan-3-YL)-1H-indole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxetane moiety can enhance drug-like properties by:
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Improving solubility: The polar nature of the oxetane ether oxygen can improve aqueous solubility.
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Increasing metabolic stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to other alkyl or alkoxy groups.
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Modulating lipophilicity: The introduction of the oxetane can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
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Providing a 3D scaffold: The non-planar structure of the oxetane can provide a vector for exploring chemical space in three dimensions, potentially leading to improved binding affinity and selectivity for biological targets.
This makes 6-(Oxetan-3-YL)-1H-indole an attractive starting point for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.
Conclusion
This technical guide outlines a robust and efficient synthetic strategy for the preparation of 6-(Oxetan-3-YL)-1H-indole via a Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive characterization workflow and predicted analytical data have been provided to aid researchers in the identification and quality control of this novel compound. The unique structural features of 6-(Oxetan-3-YL)-1H-indole make it a promising scaffold for the discovery and development of next-generation therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
